molecular formula C17H19N3O3 B2494457 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034347-91-4

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide

カタログ番号: B2494457
CAS番号: 2034347-91-4
分子量: 313.357
InChIキー: LNZMYWKWQSFQCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide is an organic compound that integrates a benzo[f][1,4]oxazepine core with a pyrrole moiety. This structure suggests it may exhibit a range of biological activities due to the pharmacophoric features of the benzo[f][1,4]oxazepine and pyrrole.

準備方法

Synthetic Routes and Reaction Conditions

  • Starting from a substituted benzoic acid, cyclization with a suitable amine yields the benzo[f][1,4]oxazepinone core.

  • Nucleophilic addition of a 2-aminoethyl group followed by amidation with 1H-pyrrole-1-yl acetic acid completes the synthesis.

Industrial Production Methods: For large-scale production, optimizing solvent choices, reaction times, and purification processes ensures maximal yield and purity. Catalysts or alternative routes may be explored for efficiency.

化学反応の分析

Types of Reactions

  • Oxidation: : It may undergo oxidative transformations, especially on the pyrrole ring.

  • Reduction: : Reductive conditions may convert the oxo group to a hydroxyl.

  • Substitution: : Halogenation or nitration reactions are plausible on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2O2.

  • Reduction: : NaBH4, LiAlH4.

  • Substitution: : Halogenating agents like Br2 or nitrating mixtures like HNO3/H2SO4.

Major Products

  • Oxidation of the pyrrole yields N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,5-dihydroxypyrrol-1-yl)acetamide.

  • Reduction converts the oxo group to a hydroxyl group.

  • Substitution yields compounds like N-(2-(3-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide.

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide exhibit significant anticancer properties. Studies have shown that benzoxazepine derivatives can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Neuroprotective Effects

The compound has potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in neurodegeneration, has been noted as a promising therapeutic target .

Anti-inflammatory Properties

This compound may also exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This application is particularly relevant in chronic inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
NeuroprotectionGSK-3β inhibition in neurodegeneration
Anti-inflammatoryModulation of inflammatory cytokines

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a series of benzoxazepine derivatives were evaluated for their anticancer properties against various human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity . The mechanism was attributed to the induction of apoptosis via activation of caspase pathways.

作用機序

  • Molecular Targets: : The benzo[f][1,4]oxazepine core suggests potential interaction with central nervous system receptors or enzymes.

  • Pathways: : It may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects.

類似化合物との比較

  • Similar Compounds: : N-(2-benzoxazolyl)-acetamide, N-(2-(3-oxo-3,4-dihydroquinoxalin-6-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide.

  • Uniqueness: : The integration of the benzo[f][1,4]oxazepine core with the pyrrole moiety may offer unique biological properties, potentially enhancing its therapeutic profile compared to related compounds.

生物活性

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound belonging to the class of benzoxazepine derivatives. Its unique structure suggests potential pharmacological activities, particularly in modulating various biological pathways. This article reviews the biological activity of this compound based on diverse scientific sources, including case studies and research findings.

Structural Characteristics

The compound's molecular formula is C20H19N3O3C_{20}H_{19}N_3O_3, with a molecular weight of 349.4 g/mol. It features a benzo[f][1,4]oxazepine core structure that is known for its diverse biological activities. The presence of both oxazepine and pyrrole moieties enhances its potential interactions with biological targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to pain and inflammation.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activities. For instance:

  • In vitro Studies : A study demonstrated that derivatives of benzoxazepine significantly suppressed necroptotic cell death in human monocytic U937 cells, indicating potential therapeutic applications in inflammatory diseases .

Cytotoxicity and Antitumor Activity

The compound has shown promise in cytotoxicity assays against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
9U937200 ± 37
10HT297.9 ± 0.73
14AML CellsNot specified

These results suggest that the compound may have potential as an antitumor agent, particularly in acute myeloid leukemia (AML).

Case Studies

Case Study: Acute Myeloid Leukemia (AML)
In a phenotypic screening study involving AML cell lines, several benzoxazepine derivatives demonstrated the ability to induce differentiation and apoptosis in cancer cells. The study highlighted the structure-activity relationship (SAR), showing that specific substitutions at the N-1 position enhanced biological activity .

Case Study: RIPK1 Kinase Inhibition
A related compound showed high potency for RIPK1 kinase inhibition (Ki = 0.91 nM), which is crucial for regulating necroptosis. This suggests that similar compounds could be developed for therapeutic applications targeting necroptotic pathways .

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that compounds within this class possess favorable oral bioavailability and systemic exposure. For example:

  • Oral Systemic Exposure : Compound 9 exhibited an area under the curve (AUC) of 2.2 µg.h/mL and a half-life of 2.9 hours in rat models at a dose of 2 mg/kg .

特性

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-16(12-19-8-3-4-9-19)18-7-10-20-11-14-5-1-2-6-15(14)23-13-17(20)22/h1-6,8-9H,7,10-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZMYWKWQSFQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。